molecular formula C22H14BrNO3S B11507578 N-(4-bromophenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

N-(4-bromophenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11507578
M. Wt: 452.3 g/mol
InChI Key: RUVBUXYETHZRHU-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with a unique structure that includes a bromophenyl group, a methylsulfanyl group, and a dihydroanthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of metal-promoted tandem nitration and halogenation reactions . These reactions are often carried out using reagents such as Cu(NO3)2·3H2O, Fe(NO3)3·9H2O, and NH4NO3 .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups in the anthracene core can be reduced to hydroxyl groups.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce dihydroxy derivatives.

Scientific Research Applications

N-(4-bromophenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the methylsulfanyl group can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-bromophenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide stands out due to its combination of a bromophenyl group, a methylsulfanyl group, and a dihydroanthracene core. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in other similar compounds.

Properties

Molecular Formula

C22H14BrNO3S

Molecular Weight

452.3 g/mol

IUPAC Name

N-(4-bromophenyl)-1-methylsulfanyl-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C22H14BrNO3S/c1-28-21-17(22(27)24-13-8-6-12(23)7-9-13)11-10-16-18(21)20(26)15-5-3-2-4-14(15)19(16)25/h2-11H,1H3,(H,24,27)

InChI Key

RUVBUXYETHZRHU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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